Home > Products > Screening Compounds P99912 > N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLCYCLOPROPANE-1-CARBOXAMIDE
N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLCYCLOPROPANE-1-CARBOXAMIDE -

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLCYCLOPROPANE-1-CARBOXAMIDE

Catalog Number: EVT-4845035
CAS Number:
Molecular Formula: C11H17N3O
Molecular Weight: 207.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Di-µ-(1-(3-(1H-imidazol-1-yl)propyl)-2-methyl-4-oxo-1,4-dihydropyridin-3-olate)-bis[(η5-pentamethylcyclopentadienyl)iridium(III)] Chloride

    Compound Description: This compound is a metallacyclic maltol-tethered organometallic Ir(III) half-sandwich complex. It was synthesized as an analog of ruthenium anticancer complexes (RAPTA/RAED) to investigate its potential as an antiproliferative agent against various human cancer cell lines [].

    Relevance: This compound shares the same 1-(3-(1H-imidazol-1-yl)propyl) substituent as N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide. The research highlights the significance of this specific substituent in the context of biological activity and potential therapeutic applications. []

Ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate

    Compound Description: This compound features a benzimidazole ring system with a 1-[3-(1H-imidazol-1-yl)propyl] substituent. The crystal structure reveals the compound forms a three-dimensional network through O—H⋯N and O—H⋯O hydrogen bonds with water molecules. []

    Relevance: Similar to N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, this compound incorporates a 1-[3-(1H-imidazol-1-yl)propyl] group. This structural similarity suggests a potential shared chemical space and potential for similar biological activity. []

3-[3-(1H-Imidazol-1-yl)propyl]-3,7-diaza-bispidines

    Compound Description: These novel compounds are 3,7-bicycl[3.3.1]bispidines modified with an imidazolpropyl group at the N-3 position. Derivatives with various substituents at N-7 and C-9 were synthesized and complexed with β-cyclodextrin [β-CD] for evaluation as seed protectors for wheat seedlings. []

    Relevance: The 3-[3-(1H-imidazol-1-yl)propyl] substituent present in these compounds is also a key structural feature of N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide. The presence of this shared moiety suggests potential similarities in their binding interactions and biological activities. []

N-(3-(1H-Imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine

    Compound Description: This quinazoline derivative was synthesized via nucleophilic substitution of 1-(3-aminopropyl)-imidazole with 4-chloro-2-phenylquinazoline. X-ray diffraction analysis revealed the compound's planar quinazoline fragment forms a dihedral angle with the imidazole plane. The crystal packing is stabilized by NH∙∙∙∙N hydrogen bonds and π-π interactions. []

    Relevance: This compound features the same N-(3-(1H-imidazol-1-yl)propyl) group as the target compound, N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide. The shared structural motif suggests these compounds may exhibit similar binding affinities or interact with related biological targets. []

N-[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]-2-(substituted Phenyl)-3-Chloro-4-Oxo-1-Azetidinecarboxamides

    Compound Description: This series of compounds, synthesized from 1,2,3-benzotriazole, features an azetidinone ring. They were evaluated for their antibacterial, antifungal, and antitubercular activities. []

    Relevance: While not directly containing the imidazole ring, this compound series shares a structural similarity with N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide in the form of a three-carbon linker connecting a nitrogen atom to an aromatic heterocycle. The variation in the heterocycle (benzotriazole vs. imidazole) provides insight into the structure-activity relationship and the influence of different heterocycles on biological activity. []

2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine

    Compound Description: This quinazoline derivative features a 2-(4-bromophenyl) substituent and a N-[3-(1H-imidazol-1-yl)propyl] group. X-ray crystallography revealed that the compound exists as inversion dimers stabilized by N—H⋯N hydrogen bonds. []

    Relevance: This compound shares the core structure of N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine with the target compound, N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, differing by the presence of a quinazoline moiety in place of the cyclopropanecarboxamide group. This structural comparison highlights the importance of the N-[3-(1H-imidazol-1-yl)propyl] fragment and allows for investigation of the effects of different substituents on biological activity. []

Diaqua-bis(3-carboxy-5-bromoisophthalato-κO)-bis(1-(3-(1H-benzo[d]imidazol-1-yl)propyl)-1H-benzo[d]imidazol-3-ium-κN)nickel(II) bis(3-carboxy-5-bromoisophthalate)

    Compound Description: This complex nickel compound incorporates a 1-(3-(1H-benzo[d]imidazol-1-yl)propyl)-1H-benzo[d]imidazol-3-ium ligand. The crystal structure reveals its triclinic crystal system and intricate arrangement of ligands around the nickel(II) center. []

    Relevance: While structurally different from N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, this compound shares the presence of a 1-(3-(1H-imidazol-1-yl)propyl) group, albeit within a more complex ligand system. This commonality highlights the versatility of this structural motif in coordinating metal centers and forming complex architectures. []

4‐[3‐(1H‐Imidazol‐1‐yl)propyl]‐3‐phenyl‐1H‐1,2,4‐triazol‐5(4H)‐one

    Compound Description: This compound contains a triazole ring with a 4‐[3‐(1H‐Imidazol‐1‐yl)propyl] substituent. The crystal structure revealed two independent molecules in the asymmetric unit and highlighted the role of intermolecular hydrogen bonding in stabilizing the structure. []

    Relevance: This compound, while containing a triazole ring instead of a cyclopropanecarboxamide group, shares the 3-(1H-imidazol-1-yl)propyl side chain with N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide. This structural similarity provides valuable insights into the potential biological relevance and activity of this particular side chain. []

Ethyl 2-(1,3-benzodioxol-5-yl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate

    Compound Description: This compound features a benzimidazole ring system with a 1-[3-(1H-imidazol-1-yl)propyl] substituent and a 2-(1,3-benzodioxol-5-yl) group. Crystallographic analysis reveals a planar benzimidazole ring system and a dioxolane ring adopting an envelope conformation. []

    Relevance: This compound shares the 1-[3-(1H-imidazol-1-yl)propyl] group with N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, further demonstrating the recurring presence of this motif in different chemical contexts. Exploring the activities of compounds with this shared structural element can provide valuable insights into their structure-activity relationships. []

Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]-1H-benzimidazole-5-carboxylate monohydrate

    Compound Description: This benzimidazole derivative is characterized by a 2-(4-bromophenyl) substituent and a 1-[3-(1H-imidazol-1-yl)propyl] group. The crystal structure highlights the planar nature of the pyrazole rings and their relative orientations within the molecule. []

    Relevance: The presence of the 1-[3-(1H-imidazol-1-yl)propyl] group in this compound, also found in N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, suggests potential similarities in their binding interactions with biological targets. By analyzing the variations in their structures and associated activities, we can gain insights into the pharmacophore features responsible for their biological effects. []

2-((E)-{[3-(1H-Imidazol-1-yl)propyl]imino}methyl)-4-[(E)-(4-methylphenyl)diazenyl]phenol

    Compound Description: This compound features a phenol ring with an (E)-{[3-(1H-imidazol-1-yl)propyl]imino}methyl substituent at position 2 and a (E)-(4-methylphenyl)diazenyl group at position 4. Intramolecular hydrogen bonding and specific dihedral angles between the aromatic rings define its conformation. []

    Relevance: This compound shares the [3-(1H-imidazol-1-yl)propyl]imino fragment with the target compound, N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide. Although the overall structures are distinct, the presence of this shared moiety indicates potential similarities in their interactions with specific biological targets. []

3-(3-(1H-imidazol-1-yl)phenyl)-5-(4-(1H-imidazol-1-yl)phenyl)-1-methyl-1H-1,2,4-triazole (L)

    Compound Description: This rigid N-donor ligand features two imidazole rings linked to a central triazole core. It was utilized to construct two coordination polymers (CPs) with zinc and cadmium ions, exhibiting different electrochemical properties and photoelectrochemical behaviors. []

    Relevance: This compound, while structurally different from N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, highlights the significance of incorporating imidazole rings in designing ligands for coordination chemistry and materials science applications. The varying structural contexts and applications of compounds containing imidazole motifs underscore their versatility in diverse chemical fields. []

(2E)-2-[3-(1H-imidazol-1-yl)-1-phenyl-propylidene]-N-phenylhydrazinecarboxamide ((2E)-HIPC)

    Compound Description: This anticonvulsant agent is a (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide derivative. Its molecular structure and properties were investigated through theoretical calculations (HF and DFT) and spectroscopic techniques (FT-IR, FT-Raman, UV-Vis). The study aimed to understand its anticonvulsant activity and identify key structural features responsible for its biological effects. []

    Relevance: The presence of the [3-(1H-imidazol-1-yl)-1-phenylpropylidene] moiety in (2E)-HIPC is a notable structural similarity to the target compound, N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide. This shared fragment suggests potential overlap in their binding interactions and biological activities, making (2E)-HIPC a relevant compound for comparative studies. []

1‐(4‐Biphenylyl)‐3‐(1H‐imidazol‐1‐yl)‐1‐propanone

    Compound Description: This compound, a 1-(substituted aryl)-3-(1H-imidazol-1-yl)-1-propanone derivative, emerged as a potent broad-spectrum antifungal agent. The study focused on the synthesis and antifungal activity of various imidazole-ketone derivatives, highlighting the structure-activity relationships within this class of compounds. []

    Relevance: While structurally distinct from N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, this compound's potent antifungal activity highlights the significance of exploring the biological activities of molecules containing the 3-(1H-imidazol-1-yl)propyl group found in the target compound. Investigating variations in the core structure while maintaining this specific side chain could uncover novel compounds with desirable biological properties. []

3-Ethyl-4-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-4H-1,2,4-triazole dihydrate

    Compound Description: This compound features a triazole ring substituted with a 3-ethyl, a 4-[3-(1H-imidazol-1-yl)propyl], and a 5-phenyl group. Its crystal structure showcases the planar nature of the triazole ring and its orientation relative to the imidazole and benzene rings. []

    Relevance: Similar to N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, this compound possesses the 3-(1H-imidazol-1-yl)propyl group. This structural commonality suggests that this specific side chain might be crucial for interacting with biological targets and could potentially contribute to shared or related biological activities. []

N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide Complexes

    Compound Description: This series of complexes utilizes N-(3-imidazol-1-yl-propyl)-1,8-naphthalimide (L) as a ligand, coordinating with divalent ions such as manganese, cobalt, zinc, cadmium, and mercury. The complexes exhibit varying geometries (distorted tetrahedral, distorted octahedral) and ligand conformations (bent) depending on the metal ion and coordinating anions (chloride, thiocyanate). These complexes display distinct fluorescence properties compared to the free ligand, highlighting the impact of metal coordination on their electronic structures. []

    Relevance: While differing in their core structures, these complexes share the 3-(1H-imidazol-1-yl)propyl group with N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide. This commonality underscores the versatility of this structural motif in coordinating metal centers and forming diverse complex architectures. Investigating the biological activities of such complexes with varying metal ions and ligand environments could reveal valuable information about their potential applications. []

4-[3-(1H-Imidazol-1-yl)propyl]-3-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole monohydrate

    Compound Description: This compound comprises a triazole ring with a 4-[3-(1H-imidazol-1-yl)propyl], a 3-methyl, and a 5-(thiophen-2-ylmethyl) substituent. X-ray crystallography elucidates the spatial arrangement of the triazole, imidazole, and thiophene rings, highlighting the impact of the substituents on the molecular conformation. []

    Relevance: This compound shares the 3-(1H-imidazol-1-yl)propyl substituent with N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, suggesting potential similarities in their interactions with biological targets. Analyzing the structural differences and their effects on biological activity provides valuable insights into the structure-activity relationships of compounds containing this shared structural feature. []

(2E)-2-[1-Aryl-3-(1H-imidazol-1-yl)propylidene]-N-(aryl/H)hydrazinecarboxamides

    Compound Description: This series of novel imidazole-containing arylsemicarbazones were evaluated for their anticonvulsant potential and neurotoxicity. The (E)-configuration of the imine bond was confirmed by X-ray crystallography. These compounds exhibited promising anticonvulsant activity, particularly in the subcutaneous pentylenetetrazol (scPTZ) seizure model. []

    Relevance: Compounds in this series share the 3-(1H-imidazol-1-yl)propylidene substructure with N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide. This structural similarity suggests potential overlap in their biological activities and mechanisms of action. Further investigation of these compounds could provide valuable insights into the anticonvulsant properties of this chemical class. []

(2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide (4)

    Compound Description: This compound is a (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide derivative characterized by single crystal X-ray diffraction. The analysis confirmed the (E)-configuration around the imine bond and revealed the presence of intramolecular hydrogen bonding within the urea moiety. []

    Relevance: Sharing the (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-phenylhydrazinecarboxamide framework with compound (2E)-HIPC, this compound further strengthens the relevance of this structural class to N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide. By examining the structural variations and associated activities within this group, we can gain a deeper understanding of their potential as anticonvulsant agents. []

    Compound Description: This polymeric cobalt(II) complex incorporates 5-(4-carboxyylatophenyl)picolinate and 1-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazole ligands. The cobalt(II) centers adopt a distorted octahedral coordination geometry, bridged by both types of ligands to form a chain structure stabilized by O—H⋯O hydrogen bonds. []

    Relevance: This compound, although structurally distinct from N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, exemplifies the versatility of imidazole-containing ligands in building coordination polymers. The presence of the 1-[4-(1H-imidazol-1-yl)phenyl]-1H-imidazole ligand highlights the importance of exploring diverse imidazole-based structures for potential applications in materials science and beyond. []

(4-chlorophenyl)({(E)-[3-(1H-imidazol-1-yl)-1- phenylpropylidene]amino}oxy)methanone

    Compound Description: This compound, characterized by X-ray crystallography, features a (E)-[3-(1H-imidazol-1-yl)-1- phenylpropylidene]amino}oxy)methanone moiety connected to a 4-chlorophenyl group. The structure reveals the (E)-configuration around the imine bond and the overall conformation of the molecule. []

    Relevance: The (E)-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]amino}oxy)methanone moiety in this compound bears structural resemblance to the (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene] fragment found in (2E)-HIPC and compound 19, suggesting potential similarities in their binding interactions and biological activities. The presence of a chlorine atom in the 4-position of the phenyl ring provides an additional point of comparison to assess the impact of halogen substituents on biological activity. []

    Compound Description: This compound is a potential therapeutic agent for neurodegenerative diseases. It features a complex structure incorporating a piperazine ring, a diisobutylamino group, and a 1H-benzo[d]sulfate-imidazol-2-amine moiety. []

    Relevance: While structurally distinct from N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, this compound highlights the significance of exploring the therapeutic potential of molecules containing imidazole rings and related heterocyclic systems. The presence of the 1H-benzo[d]sulfate-imidazol-2-amine moiety, although in a different structural context, suggests potential shared interest in the biological activities of compounds containing modified imidazole rings. []

(2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]-N-(4-methylphenyl)hydrazinecarboxamide

    Compound Description: This compound is a derivative of (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-arylhydrazinecarboxamide and a potential anticonvulsant agent. Spectroscopic investigations and DFT calculations were performed to understand its structural features and electronic properties. The study highlighted the presence of C-H⋯O hydrogen bonding and provided insights into its molecular geometry, vibrational frequencies, and frontier molecular orbitals. []

    Relevance: This compound shares the (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-arylhydrazinecarboxamide core structure with several other related compounds, suggesting potential similarities in their binding interactions and biological activities. The presence of a methyl group in the para position of the phenyl ring attached to the hydrazinecarboxamide moiety provides an opportunity to assess the impact of this subtle structural variation on the anticonvulsant properties of this class of compounds. []

(1E)-1-(4-Chlorophenyl)-N-hydroxy-3-(1H-imidazol-1-yl)propan-1-imine

    Compound Description: This compound is an oxime derivative, synthesized and characterized as an intermediate for developing new imidazole-containing antifungal agents. X-ray crystallography confirmed the (E)-configuration of the imine bond and provided insights into its molecular structure. []

    Relevance: While structurally different from N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, this compound's role as an intermediate for antifungal agent development highlights the importance of exploring the biological activities of molecules containing the 3-(1H-imidazol-1-yl)propyl group. Investigating variations in the core structure while maintaining this specific side chain could uncover novel compounds with desirable biological properties. []

Poly[diaqua-bis(μ2-3-((1H-imidazol-1-yl)methyl)benzoato-κ2N:O)manganese(II)]

    Compound Description: This manganese(II) coordination polymer utilizes 3-((1H-imidazol-1-yl)methyl)benzoate as a bridging ligand. The manganese(II) ions are coordinated in a distorted octahedral geometry, forming a chain structure stabilized by hydrogen bonding interactions. []

    Relevance: This compound, while structurally distinct from N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, exemplifies the utility of imidazole-containing ligands in constructing coordination polymers with potentially interesting properties. The presence of the 3-((1H-imidazol-1-yl)methyl)benzoate ligand highlights the importance of exploring diverse imidazole-based structures for potential applications in materials science and beyond. []

Protoheme–mono-N-[3-(imidazol-1-yl)propyl]amide and –mono-N-[5-(2-methylimidazol-1-yl)pentyl]amide

    Compound Description: These compounds are protoheme derivatives with modified propionyl side chains incorporating imidazole groups. Both polymer-bound (poly(1-vinyl-2-pyrrolidone) and dextran) and non-bound forms were synthesized to investigate their oxygen-binding capabilities in aqueous solutions. The polymer-bound versions exhibited significantly longer oxygen adduct lifetimes than their non-bound counterparts. [, ]

    Relevance: These compounds highlight the significance of the 3-(imidazol-1-yl)propyl group present in N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide in the context of heme chemistry and oxygen binding. The research demonstrates the impact of this specific group on the properties of heme derivatives and suggests potential applications in artificial oxygen carriers or related fields. [, ]

(2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]- N-(4-methylphenyl)hydrazinecarboxamide

    Compound Description: This compound is a (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-(aryl/H)hydrazinecarboxamide derivative characterized by single crystal X-ray diffraction. The analysis confirmed the (E)-configuration of the imine bond and revealed the molecular conformation and packing within the crystal lattice. []

    Relevance: Sharing the (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-(aryl/H)hydrazinecarboxamide scaffold with other related compounds, this compound further emphasizes the significance of this structural motif in medicinal chemistry. Investigating the structure-activity relationships within this class of compounds, including variations in the aryl substituents and their impact on biological activity, is crucial for developing novel therapeutic agents. []

(2E)-2-[1-(4-bromophenyl)-3-(1H-imidazol-1-yl) propylidene]-N-(2,4-dichlorophenyl)hydrazinecarboxamide

    Compound Description: This compound is another example of a (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-(aryl/H)hydrazinecarboxamide derivative, characterized by single crystal X-ray diffraction. The analysis revealed its triclinic crystal system and the specific conformation adopted by the molecule. []

    Relevance: This compound's structural similarity to other (2E)-2-[3-(1H-imidazol-1-yl)-1-phenylpropylidene]-N-(aryl/H)hydrazinecarboxamide derivatives further reinforces the importance of this scaffold in medicinal chemistry. The presence of a bromine atom at the para position of the phenyl ring attached to the imidazol-1-yl)propylidene moiety provides an opportunity to assess the effects of halogen substituents on the biological activities of these compounds. []

Bis[μ-1,3-bis(1H-imidazol-1-yl)propane-κ2 N 3:N 3′]bis(dichloridozinc) dihydrate

    Compound Description: This dinuclear zinc complex utilizes 1,3-bis(1H-imidazol-1-yl)propane as a bridging ligand, coordinating two zinc(II) centers with a distorted tetrahedral geometry. The crystal structure reveals a two-dimensional structure formed through O—H⋯Cl hydrogen bonding between lattice water molecules and the complex. []

    Relevance: This compound, while structurally distinct from N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, exemplifies the use of imidazole-containing ligands in constructing metal complexes. The presence of the 1,3-bis(1H-imidazol-1-yl)propane ligand highlights the importance of exploring diverse imidazole-based structures for potential applications in various fields, including materials science, catalysis, and drug design. []

3-(1H-imidazol- and triazol-1-yl)-2,2-dimethyl-3-[4-(naphthalen-2-ylamino)phenyl]propyl derivatives

    Compound Description: This series of compounds were designed and synthesized as inhibitors of retinoic acid 4-hydroxylase (CYP26), an enzyme involved in retinoic acid metabolism. The study focused on exploring the impact of various modifications on the imidazole/triazole ring and the flexible C3 chain on inhibitory potency and selectivity. []

    Relevance: These compounds, while not directly related to N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide structurally, highlight the significance of exploring the biological activities of molecules containing imidazole rings and related heterocyclic systems. The study's emphasis on modifying the imidazole/triazole ring and the flexible linker provides valuable insights into structure-activity relationships that might be relevant for designing novel compounds with desired biological activities. []

Catena-poly[[dinitratocadmium(II)]bis[mu-bis(2-methyl-1H-imidazol-1-yl)methane-kappa(2)N(3):N(3')]].

    Compound Description: This cadmium(II) coordination polymer utilizes bis(2-methyl-1H-imidazol-1-yl)methane as a bridging ligand. The cadmium(II) centers adopt a slightly distorted octahedral coordination geometry, bridged by the ligands to form a one-dimensional chain structure. []

    Relevance: While structurally distinct from N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, this compound exemplifies the use of imidazole-containing ligands in constructing coordination polymers. The presence of the bis(2-methyl-1H-imidazol-1-yl)methane ligand highlights the importance of exploring diverse imidazole-based structures for potential applications in various fields, including materials science, catalysis, and drug design. []

catena-poly[[trans-bis­[3-(1H-imidazol-1-yl)-1-phenyl­propan-1-one-κN]manganese(II)]-di-μ-thio­cyanato-κ2N:S;κ2S:N]

    Compound Description: This manganese(II) coordination polymer features 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one and thiocyanate ligands. The manganese(II) centers adopt an octahedral coordination geometry, bridged by the thiocyanate ligands to form a one-dimensional chain. π-π stacking interactions between adjacent chains further contribute to the overall structure. []

    Relevance: While structurally different from N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, this compound exemplifies the use of imidazole-containing ligands in constructing coordination polymers. The presence of the 3-(1H-imidazol-1-yl)-1-phenylpropan-1-one ligand, although in a different coordination environment, highlights the versatility of imidazole-based motifs in coordinating metal centers. []

catena-Poly[[[diaquacopper(II)]-bis[μ-1,5-bis(1H-imidazol-1-yl)pentane-κ2 N 3:N 3′]] naphthalene-1,5-disulfonate]

    Compound Description: This copper(II) coordination polymer utilizes 1,5-bis(1H-imidazol-1-yl)pentane as a bridging ligand and naphthalene-1,5-disulfonate as a counter-ion. The copper(II) centers adopt a distorted octahedral coordination geometry, linked by the bridging ligands to form a chain structure. Hydrogen bonding interactions further stabilize the overall crystal packing. []

    Relevance: This compound, while structurally distinct from N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, illustrates the utility of imidazole-containing ligands in constructing coordination polymers. The use of 1,5-bis(1H-imidazol-1-yl)pentane as a bridging ligand highlights the versatility of imidazole-based motifs in building extended structures. []

Bis{μ-2,4-di-tert-butyl-6-[3-(1H-imidazol-1-yl)propyliminomethyl]phenolato}bis[acetatocopper(II)]

    Compound Description: This copper(II) complex features a dinuclear structure with two copper(II) centers bridged by two 2,4-di-tert-butyl-6-[3-(1H-imidazol-1-yl)propyliminomethyl]phenolate ligands. Each copper(II) ion adopts a distorted tetrahedral coordination geometry, with additional coordination from acetate ligands. []

    Relevance: While structurally different from N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, this compound demonstrates the versatility of imidazole-containing ligands in building metal complexes. The presence of the 3-(1H-imidazol-1-yl)propyliminomethyl group, although within a larger ligand framework, highlights the potential of this motif for coordinating metal centers. []

    Compound Description: This study reports the synthesis and structural characterization of eight new zinc(II) coordination polymers, each utilizing the flexible ligand 1,4-di(1H-imidazol-1-yl)butane and various dicarboxylates as linkers. These coordination polymers exhibit diverse topologies and structural features, highlighting the influence of the dicarboxylate linker on the resulting network. []

    Relevance: While structurally diverse, these coordination polymers underscore the versatility of imidazole-containing ligands in building extended structures. The study highlights the impact of linker flexibility and geometry on the resulting network topology, providing valuable insights for designing functional materials. This knowledge is relevant to understanding the potential applications of compounds containing imidazole groups, like N-[3-(1H-imidazol-1-yl)propyl]-2-methylcyclopropanecarboxamide, in materials science and related fields. []

Properties

Product Name

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-2-METHYLCYCLOPROPANE-1-CARBOXAMIDE

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-methylcyclopropane-1-carboxamide

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C11H17N3O/c1-9-7-10(9)11(15)13-3-2-5-14-6-4-12-8-14/h4,6,8-10H,2-3,5,7H2,1H3,(H,13,15)

InChI Key

DCFMCGAOVXBGHW-UHFFFAOYSA-N

SMILES

CC1CC1C(=O)NCCCN2C=CN=C2

Canonical SMILES

CC1CC1C(=O)NCCCN2C=CN=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.